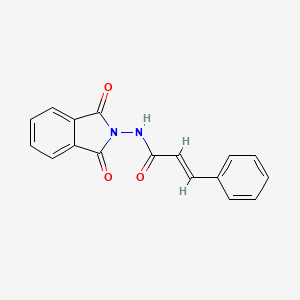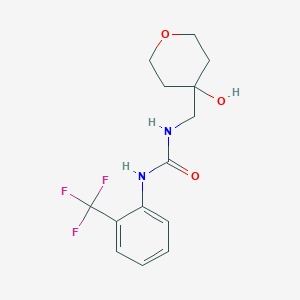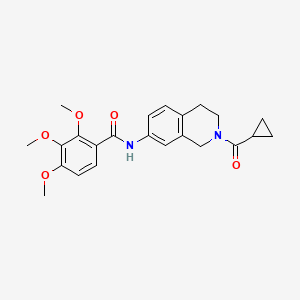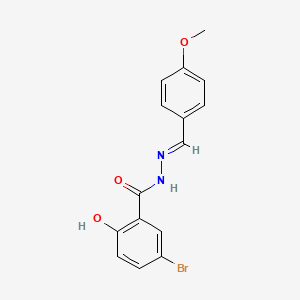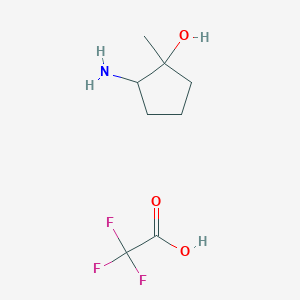![molecular formula C13H14ClN3O2 B2717786 1-[1-(2-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956574-62-2](/img/structure/B2717786.png)
1-[1-(2-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a pyrazole ring substituted with dimethyl, chlorophenyl, and nitroethyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Nitric Oxide Binding and Photodelivery
A study by Ortiz et al. (2008) investigates the binding and photodelivery of nitric oxide using fluorescent ligands related to pyrazole derivatives. This research demonstrates the potential of such compounds in the controlled release of nitric oxide, which is significant for therapeutic applications like vasodilation and antimicrobial treatments [Ortiz et al., 2008].
NMR Study of Substituted Pyrazoles
Claramunt et al. (2006) conducted an NMR study in both solution and solid states on a variety of substituted pyrazoles, including dimethylpyrazoles. This research offers valuable insights into the molecular structure and dynamics of these compounds, which can aid in the development of new materials and drugs [Claramunt et al., 2006].
Anti-inflammatory and Antibacterial Agents
Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, demonstrating their significant anti-inflammatory and antibacterial activities. This indicates the potential use of such compounds in the development of new pharmacological agents [Ravula et al., 2016].
Fluorescent Property Evaluation
Hasan et al. (2011) synthesized a series of triaryl-2-pyrazolines and evaluated their fluorescent properties. These findings suggest applications in the development of optical materials and fluorescence-based sensors [Hasan et al., 2011].
Catalytic Synthesis Methods
Itoh and Kanemasa (2002) described a catalytic method for Michael additions of nitromethane to 1-(2-alkenoyl)-3,5-dimethylpyrazoles. This process achieves high chemical yields and enantioselectivities, indicating its potential in organic synthesis and pharmaceutical manufacturing [Itoh & Kanemasa, 2002].
Antimicrobial Studies
Reddy et al. (2010) synthesized and assessed linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one for their antimicrobial properties. These compounds show promise in the development of new antibacterial and antifungal agents [Reddy et al., 2010].
Crystal and Molecular Structure Analysis
Bustos et al. (2015) analyzed the molecular structures of substituted pyrazole derivatives. Understanding these structures is crucial for the design of materials with desired physical and chemical properties [Bustos et al., 2015].
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-5-3-4-6-12(11)14/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQBAFJRXLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)
![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
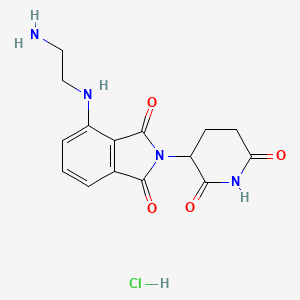
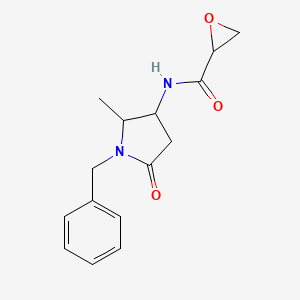
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
